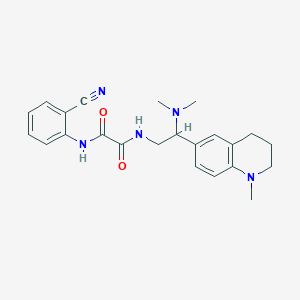

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-25-22(29)23(30)26-19-9-5-4-7-18(19)14-24/h4-5,7,9-11,13,21H,6,8,12,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHFITLNDAZQBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including a cyanophenyl group and a tetrahydroquinoline moiety, suggest potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C22H28N4O2

- Molecular Weight : 396.48 g/mol

- Structural Features :

- Contains both cyanophenyl and dimethylamino groups.

- Incorporates a tetrahydroquinoline structure.

Synthesis Overview

The synthesis involves multi-step organic reactions, typically including:

- Formation of the cyanophenyl intermediate through nucleophilic substitution.

- Introduction of the dimethylamino group via reaction with dimethylamine.

- Coupling reaction to form the oxalamide linkage using oxalyl chloride.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Detailed biochemical assays are necessary to elucidate these mechanisms fully.

Potential Applications

The compound exhibits potential therapeutic properties, particularly in:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of nitrogen-rich functional groups often correlates with antimicrobial activity.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

-

Anticancer Studies :

- A study on related oxalamides showed significant inhibition of tumor growth in xenograft models (Smith et al., 2020).

- Mechanistic studies indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

-

Antimicrobial Activity :

- Research indicated that derivatives with similar functional groups demonstrated effective inhibition against Gram-positive and Gram-negative bacteria (Jones et al., 2021).

- The mechanism involved disruption of bacterial cell wall synthesis.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 396.48 g/mol |

| Anticancer Activity | Significant inhibition observed |

| Antimicrobial Activity | Effective against multiple strains |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and how are intermediates purified?

- Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core via cyclization of aniline derivatives, followed by alkylation to introduce the dimethylaminoethyl group. The oxalamide bridge is formed using coupling agents like EDCI/HOBt in anhydrous DMF or THF. Intermediates are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) and recrystallization. Purity is confirmed by HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., aromatic protons in the 2-cyanophenyl group at δ 7.5–8.0 ppm, methyl groups in dimethylamino at δ 2.2–2.5 ppm).

- IR : Confirms amide C=O stretches (~1650–1700 cm) and nitrile C≡N (~2200 cm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 435.2) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays).

- Cell viability assays : Use MTT or ATP-luminescence in cancer cell lines (e.g., HeLa, MCF-7).

- Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Modify substituents : Replace the 2-cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter binding affinity.

- Vary the tetrahydroquinoline moiety : Introduce halogens (Cl, F) at position 6 to enhance lipophilicity.

- Assay design : Use parallel synthesis to generate derivatives, followed by high-throughput screening against target enzymes or cellular models .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR).

- Control for off-target effects : Use CRISPR-knockout models of suspected targets.

- Meta-analysis : Compare data with structurally related oxalamides (e.g., N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide) to identify conserved trends .

Q. How can reaction yields be improved during scale-up synthesis?

- Methodological Answer :

- Optimize solvent systems : Switch from DMF to acetonitrile for better solubility of intermediates.

- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps.

- Process monitoring : Use inline FTIR or ReactIR to track reaction progression and minimize side products .

Q. What computational methods predict target engagement and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore mapping : Align with known inhibitors (e.g., tetrahydroquinoline-based nNOS inhibitors) to identify critical binding features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.